1-Methyl-3-nonylimidazolium bromide; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

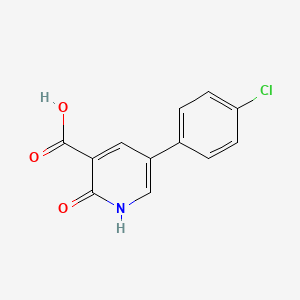

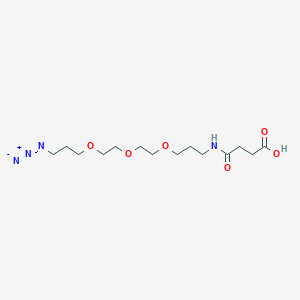

1-Methyl-3-nonylimidazolium bromide (1-MNI-Br) is a quaternary ammonium salt with a cationic head group and a bromide anion. It is a highly soluble ionic liquid (IL) that has been extensively studied for its potential applications in organic synthesis, catalysis, and electrochemical processes. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-MNI-Br.

Scientific Research Applications

1-Methyl-3-nonylimidazolium bromide; 99% has been studied for its potential applications in a variety of scientific research areas. It has been used in organic synthesis as an effective solvent for a variety of reactions, such as the synthesis of heterocyclic compounds, and as a catalyst for the synthesis of polymers. It has also been used as a reagent in electrochemical processes, such as the oxidation of alcohols and the reduction of nitro compounds. In addition, 1-Methyl-3-nonylimidazolium bromide; 99% has been used in the study of biological systems, such as the study of membrane proteins and enzyme catalysis.

Mechanism of Action

The mechanism of action of 1-Methyl-3-nonylimidazolium bromide; 99% is not well understood. However, it is hypothesized that the cationic head group of 1-Methyl-3-nonylimidazolium bromide; 99% interacts with the anionic head groups of other molecules, forming electrostatic interactions. These interactions are thought to be responsible for the solubilizing and catalytic properties of 1-Methyl-3-nonylimidazolium bromide; 99%.

Biochemical and Physiological Effects

1-Methyl-3-nonylimidazolium bromide; 99% has been found to have low toxicity in mice and rats, with a median lethal dose (LD50) of > 5000 mg/kg. In addition, 1-Methyl-3-nonylimidazolium bromide; 99% has been found to be non-mutagenic and non-carcinogenic. However, further studies are needed to determine the long-term effects of 1-Methyl-3-nonylimidazolium bromide; 99% on humans and other organisms.

Advantages and Limitations for Lab Experiments

1-Methyl-3-nonylimidazolium bromide; 99% has several advantages for lab experiments. It is highly soluble in a variety of solvents, making it an ideal solvent for a variety of reactions. In addition, it has low toxicity and is non-mutagenic and non-carcinogenic. However, 1-Methyl-3-nonylimidazolium bromide; 99% has some limitations. It is not very stable at high temperatures and can decompose if heated too quickly. In addition, it is not very soluble in water and can be difficult to work with in aqueous systems.

Future Directions

1-Methyl-3-nonylimidazolium bromide; 99% has potential applications in a wide range of scientific research areas. It could be used as a solvent for organic synthesis, as a catalyst for polymer synthesis, and as a reagent for electrochemical processes. In addition, it could be used to study biological systems, such as membrane proteins and enzyme catalysis. Further research is needed to explore the potential of 1-Methyl-3-nonylimidazolium bromide; 99% and to develop new applications for this versatile ionic liquid.

Synthesis Methods

1-Methyl-3-nonylimidazolium bromide; 99% is synthesized by the reaction of 1-methyl-3-nonyl-imidazole with bromine in a 1:1 molar ratio in a solvent such as acetonitrile or dimethylformamide. The reaction takes place at room temperature and is typically complete within one hour. The product is then purified by recrystallization and/or distillation.

properties

IUPAC Name |

1-methyl-3-nonylimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.BrH/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;/h11-13H,3-10H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDVRZACZRXZDZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=C[N+](=C1)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)